molecular formula C17H19ClN2O2 B1388916 N-(3-Amino-4-chlorophenyl)-2-(2-methylphenoxy)-butanamide CAS No. 1020054-72-1

N-(3-Amino-4-chlorophenyl)-2-(2-methylphenoxy)-butanamide

Cat. No. B1388916
CAS RN: 1020054-72-1
M. Wt: 318.8 g/mol
InChI Key: GWNUADOEQYOIHZ-UHFFFAOYSA-N
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Description

“N-(3-Amino-4-chlorophenyl)-2-(2-methylphenoxy)-butanamide” is a chemical compound. It contains an amide group (-CONH2), a chlorophenyl group (a benzene ring with a chlorine atom), an amino group (-NH2), and a methylphenoxy group (a benzene ring with a methyl group and an oxygen atom). The molecular formula is C17H19ClN2O2 .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The amide group would likely have a planar geometry around the carbonyl carbon and nitrogen, due to the resonance of the nitrogen lone pair with the carbonyl group. The chlorophenyl and methylphenoxy groups would likely be in a planar arrangement due to the sp2 hybridization of the carbon atoms in the benzene rings .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on the reactivity of its functional groups. The amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. The benzene rings could undergo electrophilic aromatic substitution reactions, although the presence of the electron-withdrawing chlorine atom and the electron-donating methyl and amino groups would influence the positions of substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. It’s likely to be a solid at room temperature, given its molecular weight. The presence of polar functional groups and aromatic rings could make it somewhat soluble in polar solvents, although the exact solubility would depend on the balance of polar and nonpolar regions in the molecule .

Mechanism of Action

Without specific information about the biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s active in biological systems, it could interact with proteins or other biomolecules, possibly through the formation of hydrogen bonds or other types of non-covalent interactions .

Safety and Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, it should be handled with appropriate safety precautions to avoid exposure and minimize risk .

properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-(2-methylphenoxy)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2/c1-3-15(22-16-7-5-4-6-11(16)2)17(21)20-12-8-9-13(18)14(19)10-12/h4-10,15H,3,19H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNUADOEQYOIHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=C(C=C1)Cl)N)OC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-Amino-4-chlorophenyl)-2-(2-methylphenoxy)-butanamide
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